molecular formula C15H22N2O2 B8189406 trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189406
M. Wt: 262.35 g/mol
InChI Key: HUJJKWSEEUDHJK-KZUDCZAMSA-N
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Description

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C15H22N2O2. It is a white solid with a molecular weight of 298.81 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:

  • Benzyl Protection: : The starting material, piperidine, is benzyl-protected to form benzylpiperidine.

  • Esterification: : The benzylpiperidine undergoes esterification with ethyl chloroformate to form the ethyl ester derivative.

  • Amination: : The resulting compound is then subjected to amination to introduce the amino group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the process and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reagents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro derivatives

  • Reduction: : Amine derivatives

  • Substitution: : Derivatives with different functional groups replacing the benzyl group

Scientific Research Applications

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : The compound may serve as a precursor for bioactive molecules or as a tool in biochemical studies.

  • Industry: : It can be used in the production of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester: can be compared with other similar compounds, such as:

  • trans-3-Amino-1-methyl-piperidine-4-carboxylic acid ethyl ester

  • trans-3-Amino-1-phenyl-piperidine-4-carboxylic acid ethyl ester

  • trans-3-Amino-1-(4-methoxybenzyl)-piperidine-4-carboxylic acid ethyl ester

These compounds share structural similarities but differ in the substituents on the piperidine ring, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

ethyl (3R)-3-amino-1-benzylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,16H2,1H3/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJJKWSEEUDHJK-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(C[C@@H]1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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